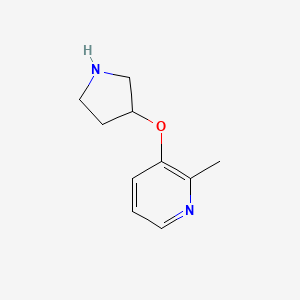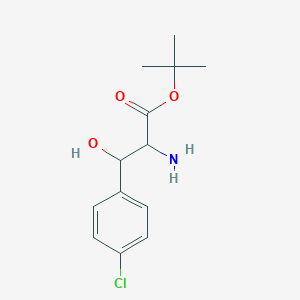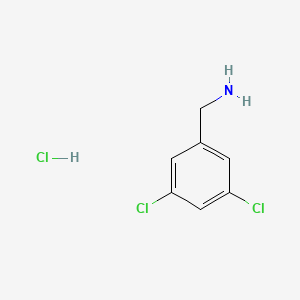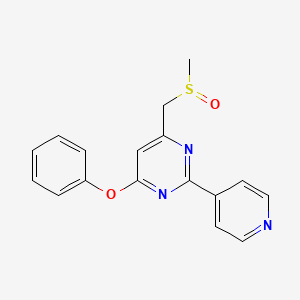
4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “this compound”, can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS data .科学的研究の応用
Nonlinear Optical Properties
Pyrimidine derivatives, including 4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine, are known for their significant nonlinear optical (NLO) properties. These properties are crucial in the fields of medicine and nonlinear optics. A study analyzed various thiopyrimidine derivatives, demonstrating their potential for optoelectronic and high-tech applications due to their considerable NLO character (Hussain et al., 2020).
Antiviral Activity
Certain pyrimidine derivatives have shown antiviral activity, particularly against herpes viruses and retroviruses. This was observed in a study exploring 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, highlighting their potential in developing antiviral therapeutics (Holý et al., 2002).
Biological Evaluation for Cancer Treatment
The pyrimidine nucleus is a potent unit in new drug research, especially for cancer treatment. A study on 5-hydroxymethylpyrimidines, varying in the 4-position, indicated that derivatives with bulky constituents exhibit moderate anticancer properties. This highlights the potential of pyrimidine derivatives in cancer therapeutics (Stolarczyk et al., 2021).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, related to pyrimidine derivatives, have been identified as selective aldose reductase inhibitors with antioxidant activity. This has implications for therapeutic applications in oxidative stress-related diseases (La Motta et al., 2007).
Antifungal Properties
Pyrimidine derivatives have been found to have significant antifungal activities. A study on novel pyrimidine derivatives containing an amide moiety demonstrated promising antifungal properties against various plant pathogenic fungi (Wu et al., 2018).
作用機序
将来の方向性
The future directions for the study of “4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . They could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
特性
IUPAC Name |
4-(methylsulfinylmethyl)-6-phenoxy-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23(21)12-14-11-16(22-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRMNFNGYXSIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)


![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)
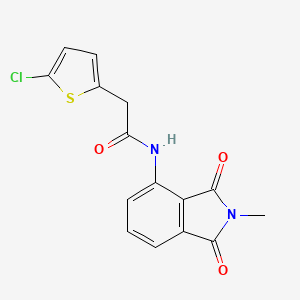
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)
![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)
